molecular formula C20H20N2O4 B3010809 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 946262-32-4

2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No.: B3010809
CAS No.: 946262-32-4
M. Wt: 352.39
InChI Key: XMWVGAWTTZNCIL-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with both aromatic and heterocyclic components, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent to form the oxazole ring. The final step involves the acylation of the oxazole derivative with acetic anhydride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
  • 2-(3,4-dimethoxyphenyl)-N-[(5-ethyl-1,2-oxazol-3-yl)methyl]acetamide
  • 2-(3,4-dimethoxyphenyl)-N-[(5-propyl-1,2-oxazol-3-yl)methyl]acetamide

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide exhibits unique properties due to the presence of the phenyl group on the oxazole ring. This structural feature can influence its reactivity, biological activity, and overall stability, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-9-8-14(10-19(17)25-2)11-20(23)21-13-16-12-18(26-22-16)15-6-4-3-5-7-15/h3-10,12H,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWVGAWTTZNCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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